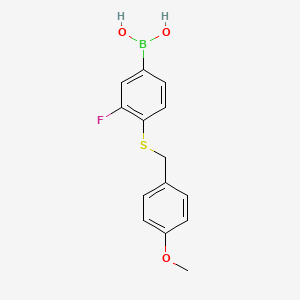
3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid
Descripción general
Descripción
3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid is a chemical compound with the molecular formula C14H14BFO3S . It has a molecular weight of 292.14 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H14BFO3S/c1-19-12-5-2-10 (3-6-12)9-20-14-7-4-11 (15 (17)18)8-13 (14)16/h2-8,17-18H,9H2,1H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 292.14 . Its IUPAC name is 3-fluoro-4-[(4-methoxybenzyl)sulfanyl]phenylboronic acid .Aplicaciones Científicas De Investigación
Glucose Sensing in Biochemistry
Summary of the Application
The compound “3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid” has been used in the synthesis of a new monomer, namely, 3,4-ethylenedioxythiophene bearing a fluoro-containing phenylboronic acid (EDOT–FPBA) for enzyme-free glucose sensing at physiological conditions .
Methods of Application
The EDOT–FPBA monomer is electropolymerized on a glassy carbon electrode (poly (EDOT–FPBA)/GCE) at a constant voltage . The electrochemical polymerization was optimized to obtain a low impedance film interface and then characterized by scanning electron microscopy, atomic force microscopy, water contact angle measurements, and electrochemical impedance spectroscopy .
Results or Outcomes
The specific interaction and pH dependence between poly (EDOT–FPBA)/GCE and glucose are detected by electrochemical impedance spectroscopy in a detection range from 0.05 to 25 mM with a detection limit of 0.05 mM at pH 7.0 . The poly (EDOT–FPBA) exhibits 6 times higher sensitivity under physiological pH conditions in comparison with phenylboronic acid and 3-pyridylboronic acid conjugated poly (3,4-ethylenedioxythiophene), due to the introduction of an electron-withdrawing F substituent into the benzene ring of phenylboronic acid (PBA) reducing the p Ka value of PBA . The sensitivity and the dynamic range cover all levels of blood glucose in the serum of patients with diabetes .
Suzuki Coupling in Organic Chemistry
Summary of the Application
4-Fluorophenylboronic acid, a compound similar to “3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid”, is used as a reactant in Suzuki coupling .
Methods of Application
Suzuki coupling is a type of palladium-catalyzed cross coupling reaction that uses boronic acids and organohalides . The reaction is typically performed using a microwave and a triton B catalyst .
Results or Outcomes
The Suzuki coupling reaction is a powerful method for creating carbon-carbon bonds and is widely used in the synthesis of various organic compounds .
Synthesis of Biologically Active Terphenyls
Summary of the Application
4-Fluorophenylboronic acid is also used to make novel biologically active terphenyls .
Methods of Application
The specific methods of synthesis can vary, but typically involve palladium-catalyzed cross-coupling reactions .
Results or Outcomes
The resulting terphenyl compounds have been found to exhibit various biological activities, making them of interest in the field of medicinal chemistry .
Nucleophilic Aromatic Substitution in Organic Chemistry
Summary of the Application
3-Fluoro-4-methoxybenzoic acid, a compound similar to “3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid”, can undergo various reactions, including Fischer esterification affording esters with ligustrazine moiety for the treatment of Alzheimer’s disease .
Methods of Application
The specific methods of synthesis can vary, but typically involve the transformation of 3-Fluoro-4-methoxybenzoic acid into benzoyl chloride using thionyl chloride to enhance its reactivity, thereby providing a platform for Friedel-Craft acylation reaction .
Results or Outcomes
The resulting esters with ligustrazine moiety have potential therapeutic applications in the treatment of Alzheimer’s disease .
Laboratory Chemicals, Food, Drug, Pesticide or Biocidal Product Use
Summary of the Application
3-Fluoro-4-methylphenylboronic acid, a compound similar to “3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid”, is used in laboratory chemicals, food, drug, pesticide or biocidal product use .
Methods of Application
The specific methods of application can vary, but typically involve the use of 3-Fluoro-4-methylphenylboronic acid as a reagent or additive in various chemical reactions or processes .
Results or Outcomes
The outcomes can vary depending on the specific application, but generally, the use of 3-Fluoro-4-methylphenylboronic acid can enhance the efficiency or effectiveness of the chemical reactions or processes .
Propiedades
IUPAC Name |
[3-fluoro-4-[(4-methoxyphenyl)methylsulfanyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BFO3S/c1-19-12-5-2-10(3-6-12)9-20-14-7-4-11(15(17)18)8-13(14)16/h2-8,17-18H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUYZRHIGCBXJIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)SCC2=CC=C(C=C2)OC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BFO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674437 | |
| Record name | (3-Fluoro-4-{[(4-methoxyphenyl)methyl]sulfanyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid | |
CAS RN |
1072946-13-4 | |
| Record name | (3-Fluoro-4-{[(4-methoxyphenyl)methyl]sulfanyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



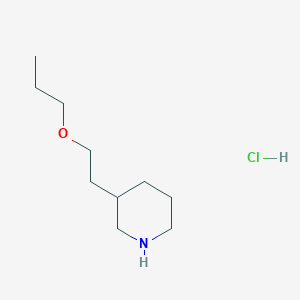
![N-(5-Amino-2-methoxyphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide](/img/structure/B1440434.png)
![2,4-Dichloro-N-[2-(2-methylphenoxy)propyl]aniline](/img/structure/B1440435.png)

![4-{[2-Amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]amino}butanoic acid](/img/structure/B1440442.png)
![4-Bromo-5,6,7,8-tetrahydro-[1,5]naphthyridine-2-carboxylic acid](/img/structure/B1440443.png)
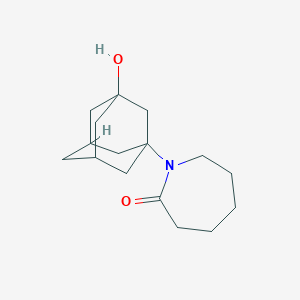
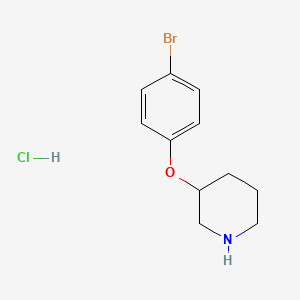
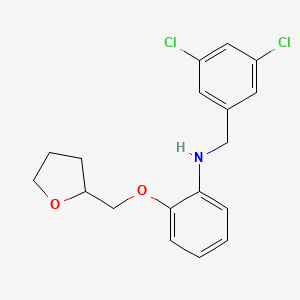
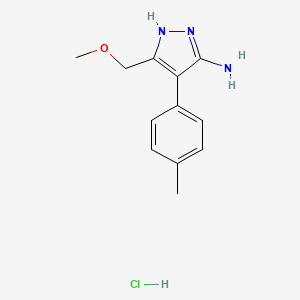
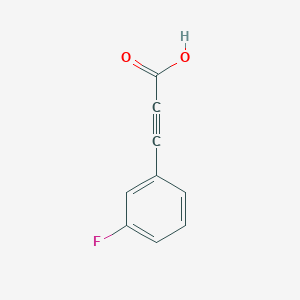
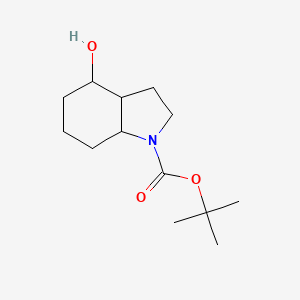
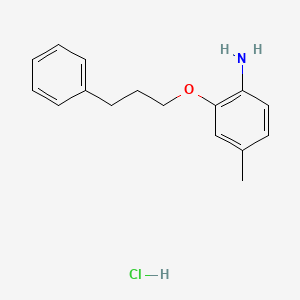
![4-[(Allyloxy)methyl]piperidine hydrochloride](/img/structure/B1440455.png)